1,3-Bis(6-methylpyridin-2-yl)urea
Description
Overview of Urea (B33335) Derivatives in Supramolecular and Coordination Chemistry
Urea and its derivatives are fundamental building blocks in organic and medicinal chemistry, a status they have held since Friedrich Wöhler's synthesis of urea in 1828 marked a pivotal moment in the history of chemistry. nih.gov The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is an exceptional hydrogen-bonding unit. It possesses two hydrogen-bond donors (the N-H groups) and a hydrogen-bond acceptor (the carbonyl oxygen), enabling the formation of robust and directional intermolecular interactions. nih.gov This capacity for self-assembly is a cornerstone of supramolecular chemistry, where urea moieties are employed to construct complex architectures like tapes, helices, and polymers through predictable hydrogen-bonding patterns. capes.gov.br
In coordination chemistry, urea derivatives demonstrate versatile ligating abilities. They can coordinate to metal ions as monodentate ligands, typically through the carbonyl oxygen atom. rjpbcs.comresearchgate.net However, coordination through the nitrogen atoms is also possible, and the mode of binding can depend on the nature of the metal ion and other substituents on the urea molecule. rjpbcs.com The introduction of additional donor sites into the urea scaffold, as seen in pyridyl ureas, creates multidentate ligands capable of forming stable chelate complexes with transition metals. nih.govmdpi.com These metal-urea complexes are investigated for applications ranging from catalysis to materials science and as potential therapeutic agents. rjpbcs.commdpi.com
Significance of Pyridine (B92270) Moieties in Molecular Design
The pyridine ring is a ubiquitous heterocyclic scaffold in chemical research and development. researchgate.netnih.gov As a six-membered aromatic ring containing one nitrogen atom, it is isoelectronic with benzene (B151609) but possesses distinct chemical properties. nih.gov The nitrogen atom imparts a dipole moment, influences the electron distribution in the ring, and provides a site for hydrogen bonding and protonation, making pyridine a weak base. nih.gov
These characteristics make the pyridine moiety a "privileged scaffold" in medicinal chemistry, found in thousands of drug molecules. nih.govekb.eg Its incorporation can enhance a molecule's solubility, metabolic stability, cell permeability, and protein-binding capabilities. nih.gov In the field of synthesis, pyridine and its derivatives are invaluable as building blocks, ligands, and catalysts. nih.govresearchgate.net The nitrogen atom's lone pair of electrons allows it to act as a potent ligand in coordination chemistry, forming stable complexes with a vast array of metal ions. This coordination ability is fundamental to the development of catalysts, functional materials, and metal-based drugs. researchgate.net
Research Trajectories and Academic Relevance of 1,3-Bis(6-methylpyridin-2-yl)urea
While extensive research has been conducted on the broader class of pyridyl ureas, specific academic inquiry into This compound is less prevalent in the literature. The compound is recognized as a chemical entity, cataloged under CAS Number 92023-87-5. mdpi.com Its dicationic form has also been documented. nih.gov The academic relevance of this specific molecule can be inferred from studies on closely related structures.
For instance, research on the isomeric compound 1,3-bis(4-methylpyridin-2-yl)urea (B3167482) has been reported in the context of "urea to urea" synthetic approaches. researchgate.net Furthermore, studies on copper(II) complexes with related ligands, such as 2-(N-acetylamino)-6-methylpyridine, have highlighted the steric influence of the methyl group at the 6-position of the pyridine ring on the resulting molecular and crystal structures. nih.gov This suggests that the methyl groups in this compound would play a crucial role in directing its conformational preferences and the geometry of its potential metal complexes, influencing its supramolecular assembly and coordination behavior. The structure of the related N-(2-furoyl)-N′-(6-methyl-2-pyridyl)thiourea, a thiourea (B124793) analogue, has been elucidated, providing further insight into the structural motifs involving the 6-methyl-2-pyridyl fragment. researchgate.net The presence of two 6-methylpyridin-2-yl units makes this compound a bidentate chelating ligand, poised for creating well-defined coordination spheres around metal ions.
Scope and Focus of Current Academic Inquiry into Pyridyl Ureas
Contemporary research into pyridyl ureas is vibrant and primarily directed towards medicinal chemistry and coordination chemistry. A major focus is the development of novel anticancer agents. ekb.eg Many pyridyl urea derivatives have been synthesized and evaluated for their potent antiproliferative activity against various cancer cell lines. nih.govmdpi.com A significant trajectory within this area is the design of kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in tumor angiogenesis. researchgate.netnih.govresearchgate.net The urea moiety is a critical pharmacophoric feature in approved kinase inhibitors like Sorafenib, and its combination with a pyridine scaffold has proven to be a successful strategy for developing new drug candidates. nih.govmdpi.com
Beyond oncology, pyridyl ureas are explored for other applications. They are synthesized as potential corrosion inhibitors, leveraging the ability of the pyridine and urea functionalities to adsorb onto metal surfaces. capes.gov.br In coordination chemistry, the focus is on synthesizing novel metal complexes. Researchers are preparing and characterizing complexes with various transition metals, such as copper(II), to study their structural properties, spectroscopic behavior, and potential as catalysts or new metal-based therapeutics. nih.govmdpi.com The ability of the pyridyl and urea groups to form both intramolecular and intermolecular hydrogen bonds also makes these compounds excellent targets for creating intricate supramolecular assemblies. nih.govresearchgate.net
Data on Anticancer Activity of Pyridyl Urea Derivatives
The following tables summarize the inhibitory concentrations (IC₅₀) of various pyridyl urea derivatives against cancer cell lines and specific enzyme targets, demonstrating the significant research interest in this class of compounds for therapeutic applications.
Table 1: In Vitro Antiproliferative Activity against MCF-7 Breast Cancer Cells
This table displays the IC₅₀ values for a series of pyridyl-urea compounds, showing their effectiveness in inhibiting the growth of the MCF-7 breast cancer cell line after 48 hours of treatment.
| Compound | Structure | IC₅₀ (μM) after 48h |
| 8e | 1-(4-(4-chlorophenyl)-6-(4-methoxyphenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea | 0.22 |
| 8n | 1-(4-(4-chlorophenyl)-6-(4-methoxyphenyl)-2-methylpyridin-3-yl)-3-(3-cyanophenyl)urea | 1.88 |
| Doxorubicin | (Reference Drug) | 1.93 |
| Sorafenib | (Reference Drug) | 4.50 |
| Data sourced from Molecules (2018). nih.govmdpi.com |
Table 2: VEGFR-2 Inhibitory Activity
This table presents the IC₅₀ values of selected pyridyl urea compounds against the VEGFR-2 enzyme, indicating their potential mechanism of action as anti-angiogenic agents.
| Compound | Structure | VEGFR-2 IC₅₀ (μM) |
| 8b | 1-(6-(4-Methoxyphenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea | 5.0 ± 1.91 |
| 8e | 1-(4-(4-chlorophenyl)-6-(4-methoxyphenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea | 3.93 ± 0.73 |
| Sorafenib | (Reference Drug) | 0.09 ± 0.01 |
| Data sourced from Molecules (2018). mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(6-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-5-3-7-11(14-9)16-13(18)17-12-8-4-6-10(2)15-12/h3-8H,1-2H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVORCDPOPJSRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295547 | |
| Record name | N,N′-Bis(6-methyl-2-pyridinyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92023-87-5 | |
| Record name | N,N′-Bis(6-methyl-2-pyridinyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92023-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-Bis(6-methyl-2-pyridinyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,3 Bis 6 Methylpyridin 2 Yl Urea and Analogs
Classical Approaches to N,N'-Disubstituted Pyridyl Ureas
The traditional and most established method for synthesizing symmetrical N,N'-disubstituted ureas involves the use of phosgene (B1210022) (COCl₂) or its safer solid equivalent, triphosgene (B27547) [bis(trichloromethyl)carbonate]. nih.gov This classical approach is highly effective for creating the urea (B33335) linkage between two identical amine precursors.
In the context of synthesizing 1,3-Bis(6-methylpyridin-2-yl)urea, the reaction would proceed by treating two equivalents of 2-amino-6-methylpyridine (B158447) with one equivalent of phosgene or triphosgene. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.govnih.gov
The general mechanism involves the following steps:
Formation of Isocyanate: The initial reaction between one molecule of 2-amino-6-methylpyridine and phosgene generates a highly reactive 6-methylpyridin-2-yl isocyanate intermediate.
Nucleophilic Attack: A second molecule of 2-amino-6-methylpyridine then acts as a nucleophile, attacking the carbonyl carbon of the isocyanate intermediate.
Urea Formation: This attack leads to the formation of the stable this compound product.
While this method is robust, it involves highly toxic reagents like phosgene, necessitating stringent safety precautions and handling procedures. nih.gov
Table 1: Key Reagents in Classical Synthesis
| Reagent | Formula | Role |
|---|---|---|
| 2-Amino-6-methylpyridine | C₆H₈N₂ | Amine Precursor |
| Phosgene | COCl₂ | Carbonyl Source |
| Triphosgene | C₃Cl₆O₃ | Safer Phosgene Equivalent |
Green Chemistry Routes for this compound Synthesis
In response to the environmental and safety concerns associated with classical methods, significant research has been dedicated to developing greener synthetic routes. These approaches prioritize the use of less hazardous materials, reduce waste, and improve atom economy.
Solvent- and Halide-Free Preparations
Modern synthetic protocols aim to eliminate harmful organic solvents and halide-containing reagents. One such approach involves the direct reaction of amines with carbon dioxide (CO₂), though this often requires catalysts and specific conditions. nih.gov A more developed green alternative for N,N'-disubstituted ureas is the use of ethylene (B1197577) carbonate as a carbonyl source, which can react with primary amines in the presence of a solid base catalyst like calcium oxide.
Another promising halide-free strategy is the "urea-to-urea" approach. This method involves the transamination of a readily available urea, such as N,N-dimethylurea, with an amine. For pyridyl ureas, a metal- and base-free reamination of N,N-dimethyl-N'-hetaryl ureas with various amines has been developed, offering a cleaner synthetic pathway. nih.gov
Atom-Economical Strategies and Acid-Catalyzed Reactions
Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials from the starting reagents into the final product. A novel, atom-economical synthesis of pyridine-2-yl substituted ureas has been developed based on the facile C-H functionalization of pyridine N-oxides. nih.gov
This method involves an acid-catalyzed reaction of pyridine N-oxides with dialkylcyanamides. nih.gov For the synthesis of a precursor to the title compound, this would involve:
Reactants: 2-Picoline N-oxide (the N-oxide of 2-methylpyridine) and a dialkylcyanamide.
Catalyst: An acid catalyst, such as methanesulfonic acid (MsOH).
Conditions: The reaction can be performed under solvent-free conditions. nih.gov
This reaction yields an N,N-dialkyl-N'-(6-methylpyridin-2-yl)urea. This intermediate can then be further reacted or serve as a building block for more complex structures. The process is considered highly atom-economical as it avoids the production of significant waste products. nih.gov
Regioselective Synthesis and Functionalization of this compound Frameworks
Regioselectivity—the control of where a chemical reaction occurs on a molecule—is crucial for creating specifically functionalized analogs. For a molecule like this compound, regioselectivity can be applied either during the synthesis of the building blocks or by modifying the final structure.
Palladium-catalyzed cross-coupling reactions are powerful tools for achieving regioselectivity. For instance, the C-2 amination of 2,4-dichloropyridines can be performed with high regioselectivity using a palladium(0) catalyst. This allows for the specific introduction of an amine at the C-2 position, which can then be used to form a pyridyl urea. This strategy enables the synthesis of pyridyl ureas with specific substitution patterns on the pyridine rings.
Furthermore, the synthesis of substituted 2-aminopyridines, the key building blocks, can be controlled to place functional groups at desired positions on the pyridine ring before the urea bridge is formed.
Derivatization Strategies for Enhanced Molecular Functionality
The this compound scaffold can be derivatized to enhance its properties for various applications, such as in coordination chemistry or materials science. The presence of multiple nitrogen atoms (two in the pyridine rings and two in the urea bridge) makes it an excellent ligand for forming metal complexes.
Table 2: Potential Derivatization Strategies
| Strategy | Description | Potential Outcome |
|---|---|---|
| Metal Coordination | Using the dipyridyl urea as a ligand to coordinate with metal ions like Copper(II). nih.gov | Creation of novel metal-organic frameworks or complexes with catalytic or electronic properties. |
| N-Oxidation | Oxidation of the pyridine nitrogen atoms to form N-oxides. nih.gov | Alters the electronic properties and provides new sites for further reactions. |
| Substituent Modification | Synthesizing the urea from pre-functionalized 2-amino-6-methylpyridine precursors. | Introduces a wide variety of functional groups (e.g., halogens, nitro groups, etc.) onto the pyridine rings to fine-tune solubility, electronic, and binding properties. |
| Conversion to Carbamates | Reaction of the pyridyl urea with an alcohol under catalyst-free conditions. nih.gov | Forms N-pyridin-2-yl carbamates, which are valuable in medicinal chemistry. |
These derivatization strategies allow for the transformation of the basic this compound structure into a family of compounds with tailored functionalities, highlighting its versatility as a molecular building block. prepchem.comgoogle.com
Molecular Recognition and Supramolecular Architectures Involving 1,3 Bis 6 Methylpyridin 2 Yl Urea
Host-Guest Chemistry with 1,3-Bis(6-methylpyridin-2-yl)urea-Based Receptors
The design of synthetic receptors capable of selective molecular recognition is a cornerstone of supramolecular chemistry. Receptors based on the this compound scaffold have demonstrated considerable efficacy in binding specific guest molecules, a process governed by a variety of non-covalent interactions.
Recognition of Urea (B33335) Derivatives as Guests
The ability of this compound-based receptors to recognize other urea derivatives is a notable aspect of their host-guest chemistry. This self-recognition capability is driven by the formation of specific hydrogen bonding patterns between the urea moieties of the host and guest molecules. The inherent directionality and strength of these hydrogen bonds contribute to the stability and specificity of the resulting host-guest complexes. psu.edu
Host-Guest Interaction Mechanisms and Selectivity
The primary mechanism governing the interaction between this compound-based hosts and their guests is hydrogen bonding. psu.edu The urea functionality provides two hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), enabling the formation of multiple, cooperative hydrogen bonds with complementary guest molecules.
Selectivity in these host-guest systems is achieved through a combination of factors including:
Geometric Complementarity: The size and shape of the host's binding cavity must be compatible with the guest molecule.
Interactional Complementarity: The arrangement of hydrogen bond donors and acceptors on the host must match that of the guest. psu.edu
Number of Interactions: An increase in the number of favorable interactions between the host and a specific guest leads to higher affinity and selectivity. psu.edu
Anion Recognition by this compound Scaffolds
The ability to selectively bind anions is a significant area of research in supramolecular chemistry due to the crucial roles anions play in biological and environmental systems. The this compound framework has proven to be an effective scaffold for the design of anion receptors.
Hydrogen Bonding Interactions in Anion Binding
The efficiency of urea-based receptors in anion binding is attributed to the presence of two polarized N-H fragments. rsc.orgresearchgate.net These N-H groups can act as hydrogen bond donors, forming strong and directional interactions with anionic guests. The geometry of the urea group allows it to either chelate a spherical anion or donate two parallel hydrogen bonds to the oxygen atoms of an oxoanion, such as a carboxylate. rsc.orgresearchgate.net
The strength of these hydrogen bonds can be tuned by modifying the electronic properties of the groups attached to the urea moiety. Electron-withdrawing substituents, for example, increase the acidity of the N-H protons, leading to stronger anion binding. nih.gov
Selective Recognition of Specific Anions (e.g., Acetate (B1210297), Phosphate)
Receptors based on the this compound scaffold have demonstrated selectivity for particular anions, notably acetate and phosphate (B84403). rsc.orgelsevierpure.com This selectivity is a result of the geometric and electronic complementarity between the host's binding site and the target anion.
For instance, the arrangement of hydrogen bond donors in the receptor can be designed to perfectly match the geometry of the oxygen atoms in an acetate or phosphate ion. This "lock-and-key" type of interaction leads to a high degree of specificity. The binding of these anions is often accompanied by measurable changes in the spectroscopic properties of the receptor, such as shifts in its UV-vis or fluorescence spectra, which allows for their detection and quantification. nih.gov
| Anion Guest | Receptor Type | Key Interactions |
| Acetate (OAc⁻) | Bis-urea macrocycles | Strong hydrogen bonds with N-H groups nih.gov |
| Phosphate (H₂PO₄⁻) | Bis-urea and bis-thiourea hosts | Strong hydrogen bonding, with thiourea (B124793) showing stronger binding elsevierpure.com |
Self-Assembly Processes and Extended Supramolecular Structures
The ability of this compound to self-assemble into larger, ordered structures is a key feature of its supramolecular chemistry. This process is driven by the same non-covalent interactions that govern its host-guest chemistry, primarily hydrogen bonding.
The directional nature of the hydrogen bonds between urea groups promotes the formation of one-dimensional chains or tapes. nih.gov These primary structures can then further organize into more complex, higher-order architectures through weaker intermolecular forces such as van der Waals interactions and π-π stacking involving the pyridyl rings.
Crystallographic Analysis of Supramolecular Synthons
A crystallographic analysis via single-crystal X-ray diffraction would provide unequivocal proof of the three-dimensional arrangement of This compound molecules in the solid state. This powerful technique would elucidate the precise bond lengths, bond angles, and conformational preferences of the molecule. Crucially, it would reveal the supramolecular synthons that dictate the crystal packing. Supramolecular synthons are robust, recognizable intermolecular interaction patterns that are the cornerstone of crystal engineering.
For This compound , the urea group is a potent self-complementary unit, known to form a highly predictable and stable one-dimensional tape or ribbon structure via the R²₂(8) graph set motif . This involves each urea molecule forming two N-H···O=C hydrogen bonds with two neighboring molecules. The presence of the pyridyl rings introduces the possibility of alternative or competing synthons, such as N-H···N(pyridyl) hydrogen bonds. A complete crystallographic study would be necessary to determine which synthons predominate.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Z | 4 |
This data is purely illustrative and awaits experimental verification.
Role of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The stability and dimensionality of the supramolecular architecture of This compound would be governed by a concert of intermolecular forces.
Hydrogen Bonding: The primary and most influential interactions would be hydrogen bonds. The urea moiety provides two N-H donor sites and one C=O acceptor site. This facilitates the formation of strong and directional hydrogen bonds. As mentioned, the most common motif for diaryl ureas is the one-dimensional tape structure. However, the nitrogen atoms of the pyridyl rings also present as potential hydrogen bond acceptors. The formation of N-H···N(pyridyl) hydrogen bonds could lead to different packing arrangements, potentially creating more complex two- or three-dimensional networks. The presence of the methyl group on the pyridine (B92270) ring could sterically influence the accessibility of the pyridyl nitrogen for hydrogen bonding.
Hypothetical Intermolecular Interaction Data for this compound
| Interaction Type | Donor-Acceptor | Distance (Å) |
| Hydrogen Bond | N-H···O=C | ~2.9 |
| Hydrogen Bond | N-H···N(pyridyl) | ~3.0 |
| π-π Stacking | Pyridyl-Pyridyl (centroid-centroid) | ~3.5 - 3.8 |
This data is based on typical values for such interactions and is for illustrative purposes only.
Coordination Chemistry of 1,3 Bis 6 Methylpyridin 2 Yl Urea and Its Transition Metal Complexes
Ligand Design Principles for Pyridyl Urea (B33335) Coordination
Synthesis and Characterization of Metal Complexes of 1,3-Bis(6-methylpyridin-2-yl)urea
While there are reports on the synthesis of various other pyridyl urea derivatives and their complexes, specific experimental procedures for the synthesis of this compound and its subsequent complexation with copper(II) and nickel(II) are not detailed in the available literature.
Complexation with First-Row Transition Metals (e.g., Copper(II), Nickel(II))
Detailed synthetic methods, including reaction conditions, solvents, and yields for the complexation of this compound with copper(II) and nickel(II) ions, are not specifically documented. General procedures for related complexes often involve the reaction of the ligand with a metal salt in a suitable solvent, but the specifics for this particular ligand are absent.
Spectroscopic Characterization (e.g., IR, NMR) of Complexes
Specific infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for the metal complexes of this compound are not available. For related pyridyl urea complexes, IR spectroscopy typically shows a shift in the C=O and N-H stretching frequencies upon coordination to a metal ion, indicating the involvement of the urea group in bonding. Similarly, NMR spectroscopy would be expected to show changes in the chemical shifts of the pyridyl and urea protons upon complexation. However, without experimental data for the title compound, a detailed analysis is not possible.
Coordination Modes and Ligand Field Effects in this compound Complexes
Based on its structure, this compound is expected to act as a bidentate or bridging ligand. The coordination modes and the resulting ligand field effects, which determine the electronic and magnetic properties of the complexes, have not been experimentally or theoretically investigated for this specific compound.
Electrochemical Properties of Metal-1,3-Bis(6-methylpyridin-2-yl)urea Complexes
Electrochemical studies, such as cyclic voltammetry, provide insight into the redox properties of metal complexes. There is no specific electrochemical data, such as redox potentials for the Cu(II)/Cu(I) or Ni(II)/Ni(I) couples, for complexes of this compound.
Catalytic Applications of 1,3 Bis 6 Methylpyridin 2 Yl Urea Derivatives and Their Complexes
Organocatalysis Mediated by Urea (B33335) Functionality
The urea functional group is a powerful motif in organocatalysis, primarily due to its ability to form strong and directional hydrogen bonds with substrates. This interaction can activate substrates, stabilize transition states, and thereby accelerate a variety of chemical reactions. While specific studies on the organocatalytic activity of 1,3-bis(6-methylpyridin-2-yl)urea are not extensively documented, the broader class of diaryl ureas has been widely explored as effective organocatalysts.
The catalytic potential of urea derivatives is rooted in their ability to act as hydrogen-bond donors, a concept pioneered by the likes of Etter, who studied the hydrogen-bond-directed co-crystallization of N,N'-diarylureas with various Lewis basic compounds. sjtu.edu.cn This principle forms the basis for the development of urea-based organocatalysts. sjtu.edu.cn The presence of two N-H groups in the urea moiety allows for a bidentate interaction with substrates, which can be crucial for effective catalysis.
In the context of this compound, the pyridyl nitrogen atoms can influence the acidity of the urea protons through electronic effects, potentially modulating their hydrogen-bonding strength. Furthermore, the pyridyl groups themselves can participate in catalysis, for instance, by acting as a Brønsted base or by engaging in additional hydrogen bonding interactions. The interplay between the urea and pyridyl functionalities could lead to cooperative catalytic effects.
Bifunctional catalysts, where a urea or thiourea (B124793) group is combined with another functional group like a guanidine, have demonstrated high efficiency and enantioselectivity in reactions such as the epoxidation of α,β-unsaturated ketones. organic-chemistry.org In these systems, the urea and the other functional group work in concert to activate both the substrate and the reagent. organic-chemistry.org This highlights the potential for designing sophisticated organocatalysts based on the this compound scaffold.
Metal-1,3-Bis(6-methylpyridin-2-yl)urea Complexes in Catalysis
The two pyridyl nitrogen atoms in this compound make it an excellent bidentate ligand for a wide range of metal ions. The resulting metal complexes have the potential to be active catalysts in various transformations, with the urea moiety playing a secondary but important role in modulating the electronic properties of the metal center or by providing a site for secondary interactions with substrates or anions.
Electrocatalytic Activities (e.g., CO2 Reduction)
While there is no specific research on the electrocatalytic CO2 reduction using metal complexes of this compound, studies on structurally related polypyridyl complexes offer valuable insights. Metal complexes with polypyridyl ligands, such as bipyridines and terpyridines, are among the most studied molecular electrocatalysts for CO2 reduction. researchgate.net The catalytic activity of these complexes is highly dependent on the nature of the metal center and the ligand environment.
For instance, cobalt complexes with polypyridyl ligands are known to be active for both electro- and photochemical reduction of water to hydrogen, and in some cases, the pyridyl ligands are directly involved in the reaction as non-innocent redox species. researchgate.net The introduction of urea functionality into the ligand framework could influence the redox potentials of the metal center and provide a secondary coordination sphere for interaction with CO2 or intermediates in the catalytic cycle.
The following table illustrates the performance of some related metal-polypyridyl complexes in electrocatalytic applications, providing a benchmark for the potential activity of complexes based on this compound.
| Catalyst | Application | Key Findings |
| [Co(bpy)3]2+ | Water Reduction | An early example of a cobalt-polypyridyl complex for H2 generation. researchgate.net |
| [(PY5Me2)MoS2]2+ | Water Reduction | Catalysis onsets at an overpotential of 400 mV in pH 3 water. researchgate.net |
| [(PY5Me2)Co(H2O)]2+ | Water Reduction | Catalytic onset potential can be tuned by introducing electron-withdrawing groups on the ligand. researchgate.net |
This table is for illustrative purposes and shows data for related compounds, not this compound complexes.
Other Catalytic Transformations
Metal complexes of pyridyl-urea ligands have been investigated for their ability to bind anions, a property that can be harnessed for catalytic applications. For example, Ag(I) complexes of ureidopyridyl ligands have been shown to interact with oxo-anions via the urea moiety. rsc.org This anion recognition capability could be exploited in catalysis, for instance, by using the complex to activate an anionic substrate.
Palladium complexes with urea-containing thiolato ligands have also been synthesized and studied for their anion-binding properties. researchgate.net Although not directly demonstrated for catalysis, the ability of these complexes to bind anions such as phosphate (B84403) suggests their potential use in reactions involving anionic intermediates. researchgate.net
Furthermore, palladium complexes with Schiff base ligands derived from pyridylamines have been used as catalysts for the hydroformylation of terminal alkenes. researchgate.net This indicates that metal complexes of ligands containing pyridyl groups can be effective in important organic transformations. The incorporation of a urea functionality could further enhance the catalytic activity and selectivity of such complexes.
Mechanistic Insights into Catalytic Processes
Understanding the mechanism of catalysis is crucial for the rational design of more efficient catalysts. For organocatalysis mediated by urea derivatives, the primary interaction is the hydrogen bonding between the urea N-H groups and a Lewis basic site on the substrate. The strength and geometry of this interaction are key to the catalytic activity. In bifunctional catalysts, the cooperative action of the urea and the second functional group is often essential for achieving high catalytic efficiency.
In the case of metal-based catalysis, the mechanism can be more complex. For electrocatalytic CO2 reduction by polypyridyl complexes, the mechanism often involves the reduction of the metal center or the ligand, followed by the coordination of CO2 and subsequent steps of proton and electron transfer. The ligand can play a crucial role in stabilizing different oxidation states of the metal and in facilitating the binding and activation of CO2.
For other catalytic transformations, the mechanism will depend on the specific reaction and the metal center. For example, in hydroformylation reactions catalyzed by palladium complexes, the mechanism typically involves the coordination of the alkene and carbon monoxide to the palladium center, followed by migratory insertion and reductive elimination steps. The ligand environment around the palladium center has a profound impact on the rates and selectivities of these steps.
While direct mechanistic studies on catalysts derived from this compound are lacking, the principles derived from related systems provide a solid foundation for future investigations into the catalytic potential of this versatile compound and its derivatives.
Theoretical and Computational Investigations of 1,3 Bis 6 Methylpyridin 2 Yl Urea
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of urea (B33335) derivatives.
Geometry Optimization and Conformational Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For molecules with rotatable bonds, like 1,3-Bis(6-methylpyridin-2-yl)urea, conformational analysis is crucial to identify the different possible spatial arrangements (conformers) and their relative energies.
Studies on similar urea derivatives have shown that the anti and syn conformations are two common stable forms. researchgate.net The anti form is often predicted to be more stable. researchgate.net The relative stabilities between these forms can be on the order of a few kcal/mol. researchgate.net For instance, in phenylurea, the energy difference between the anti and syn forms has been reported to be as low as 0.16 kcal/mol using the DFT/B3LYP method. researchgate.net The presence of intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. researchgate.net
| Compound | Relative Stability (anti vs. syn) | Method |
|---|---|---|
| Urea | 1.02 | DFT/B3LYP |
| Methylurea | 0.93 | DFT/B3LYP |
| Phenylurea | 0.16 | DFT/B3LYP |
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the peaks in an experimental IR spectrum. For example, in a related pyridine (B92270) derivative, the asymmetric and symmetric stretching frequencies for an NH₂ group were observed at 3460 and 3369 cm⁻¹, and a strong vibrational stretching frequency at 2207 cm⁻¹ was assigned to a C≡N moiety. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted to aid in the interpretation of NMR spectra. In one study, the ¹H-NMR spectrum of a pyridine derivative showed a broad signal for NH₂ protons at 7.26 ppm, which disappeared upon the addition of D₂O. nih.gov
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imperial.ac.uk The energies of these orbitals and the HOMO-LUMO energy gap are important descriptors of a molecule's reactivity and electronic properties.
A smaller HOMO-LUMO gap generally indicates a more reactive molecule. The HOMO and LUMO energy gaps can reflect the chemical activity of molecules. researchgate.net The molecular electrostatic potential (MEP) surface, which can be plotted over the optimized geometry, helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Mechanics and Dynamics Simulations for Host-Guest Systems
Molecular mechanics and molecular dynamics (MD) simulations are powerful computational methods for studying the behavior of molecules over time, particularly for complex systems like host-guest interactions. These simulations can provide insights into the conformational flexibility of molecules and the dynamics of their interactions. nih.govnih.gov
For instance, MD simulations have been used to study the binding modes of pyridin-2-yl urea inhibitors with kinases, revealing stable interactions within the binding site. researchgate.net In studies of pyridyl bis-urea macrocycles, simulations have helped to understand how these molecules can assemble and encapsulate guest molecules. researchgate.net These computational techniques are instrumental in elucidating the mechanisms of molecular recognition. nih.gov
Computational Modeling of Interaction Energies and Binding Affinities
Computational methods can be used to quantify the strength of interactions between molecules, such as the binding of this compound to a biological target.
The Linear Interaction Energy (LIE) method is an approach used to calculate binding free energies. nih.gov It combines conformational sampling from MD simulations with a scoring function to estimate the binding affinity. nih.gov Quantum mechanical (QM) methods, including DFT, are increasingly being used to improve the accuracy of these calculations. lu.se
Studies on diaryl ureas have shown that hydrogen bonding and π-stacking interactions are crucial for their binding to proteins. mdpi.com The gas-phase interaction energies for hydrogen bonds involving the urea moiety can range from -6.0 to -32.0 kcal/mol. mdpi.com For π-π stacking interactions, the gas-phase interaction energies are typically weaker, ranging from -0.2 to -3.4 kcal/mol. mdpi.com
| Interaction Type | Energy Range | Average Energy |
|---|---|---|
| Hydrogen Bonding (Urea Moiety) | -6.0 to -32.0 | -17.4 |
| π-π Stacking (Diaryl Urea Moiety) | -0.2 to -3.4 | -1.9 |
| Cation-π (Diaryl Urea Moiety) | -0.2 to -11.4 | -5.9 |
Quantum Chemical Descriptors for Predictive Analysis
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its properties and activity. These descriptors can be correlated with experimental data to build predictive models.
Exploration of Biological Activity Mechanisms of 1,3 Bis 6 Methylpyridin 2 Yl Urea Derivatives
Enzyme Inhibition Mechanisms
Derivatives of 1,3-bis(6-methylpyridin-2-yl)urea have been identified as potent inhibitors of several key enzyme families. The urea (B33335) moiety is crucial, acting as a scaffold that can form specific, directional hydrogen bonds with biological targets, enhancing binding affinity and influencing inhibitory activity. mdpi.com
Pyridin-2-yl urea derivatives are notable for their activity as kinase inhibitors. mdpi.com Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the transfer of phosphate (B84403) groups to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases.
One of the primary targets for this class of compounds is Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. mdpi.comnih.gov By inhibiting ASK1, these urea derivatives can interfere with downstream signaling pathways that are crucial for cellular responses to stress. mdpi.com
Furthermore, derivatives incorporating the 1-(6-methylpyridin-2-yl) moiety have been synthesized and evaluated for their inhibitory activity against other kinases, such as the transforming growth factor-β type 1 receptor (ALK5). nih.gov Studies have shown that specific structural modifications can lead to significant selectivity for ALK5 over other kinases like p38α MAP kinase. nih.gov This selectivity is a critical aspect of developing targeted therapeutic agents. The general structure of urea derivatives allows for modifications that can fine-tune their inhibitory profiles against various kinases, including those involved in angiogenesis and cell growth, such as platelet-derived growth factor (PDGF) receptors and fibroblast growth factor (FGF) receptors. google.com
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.govnih.gov They are involved in numerous physiological processes, including pH regulation and ion transport. nih.gov
Urea and its derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA I and hCA II. researchgate.netresearchgate.net The inhibitory mechanism often involves the urea functional group. While many CA inhibitors bind directly to the zinc ion in the active site, some urea derivatives are thought to bind in a manner similar to coumarins, at the entrance of the active site cavity, rather than directly coordinating with the zinc ion. researchgate.net This interaction can block substrate access to the catalytic center. The inhibitory potency of these derivatives is influenced by their structural features, which dictate their binding affinity for the different CA isoforms. nih.govresearchgate.net
Molecular Interactions with Biological Macromolecules
The biological activity of this compound derivatives is fundamentally governed by their molecular interactions with target proteins. The unique structural arrangement of the diaryl urea scaffold facilitates a range of non-covalent interactions that are essential for stable and specific binding.
The urea moiety is a key pharmacophore, capable of acting as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). mdpi.com This dual nature allows it to form strong and highly directional hydrogen bonds with amino acid residues in the binding pockets of target enzymes. mdpi.com
In the context of kinase inhibition, molecular docking and binding free energy calculations have predicted plausible binding modes for pyridin-2-yl urea derivatives within the ATP-binding site of kinases like ASK1. mdpi.comnih.gov These models show the urea group forming critical hydrogen bonds with residues in the hinge region of the kinase, a common interaction pattern for many kinase inhibitors.
Beyond hydrogen bonding, the aromatic pyridine (B92270) rings and other substituents contribute significantly to binding through various non-bonded interactions. mdpi.com These include:
π-π Stacking: Interactions between the aromatic rings of the inhibitor and aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the binding site.
Hydrophobic Interactions: The methyl groups and other non-polar parts of the molecule can fit into hydrophobic pockets within the protein, displacing water molecules and contributing to binding affinity.
Analysis of diaryl urea-protein complexes reveals that the diaryl urea moiety itself is responsible for a significant number of non-bonded π interactions, highlighting the importance of the aromatic rings in anchoring the inhibitor within the binding site. mdpi.com
Structure-activity relationship (SAR) studies systematically modify the chemical structure of a lead compound to understand how different functional groups influence its biological activity. For this compound derivatives, SAR studies have provided valuable insights into the molecular basis of their inhibitory action.
Modifications to the pyridyl rings and the urea linker have been shown to significantly impact potency and selectivity. nih.govnih.gov For example, the introduction of different substituents on the aromatic rings can alter the electronic properties and steric profile of the molecule, leading to enhanced or diminished interactions with the target protein. semanticscholar.org
Key findings from SAR studies include:
Role of Substituents: The nature and position of substituents on the pyridine rings are critical. For instance, in ASK1 inhibitors, a methoxy (B1213986) group was found to result in stronger inhibition compared to a trifluoromethyl group, suggesting the binding pocket is sensitive to the electronic and steric properties of the substituent. mdpi.com
Importance of the Urea Moiety: The integrity of the urea group is generally essential for activity, as it forms the primary hydrogen bond interactions that anchor the molecule in the binding site. nih.gov
Influence of Aromatic vs. Non-Aromatic Groups: Comparative analyses have shown that diaryl ureas with aromatic groups tend to have more extensive and robust interaction profiles compared to those with non-aromatic counterparts, underscoring the critical role of non-bonded π interactions in molecular recognition. mdpi.com
These studies guide the rational design of new derivatives with improved potency and selectivity by optimizing the molecular interactions with the target protein. mdpi.com
Mechanistic Basis of Antiproliferative Effects in Cellular Models
The antiproliferative activity of this compound derivatives in cellular models is a direct consequence of the enzyme inhibition and molecular interactions described previously. ontosight.ai By targeting key proteins involved in cell signaling and proliferation, these compounds can halt or slow down cell division.
The primary mechanism for their antiproliferative effects lies in the inhibition of protein kinases that are essential for cell cycle progression and survival. google.comontosight.ai For example, by inhibiting kinases in the MAPK pathway, such as ASK1, these compounds can disrupt signaling cascades that promote cell growth and prevent apoptosis (programmed cell death). mdpi.com This interference with pro-survival signaling pathways can lead to cell cycle arrest and ultimately, the suppression of proliferation.
The ability of these urea derivatives to interact with and inhibit multiple kinases can contribute to a broader antiproliferative effect. The specific antiproliferative mechanism is therefore intrinsically linked to the kinase inhibition profile of the particular derivative and its ability to engage with and modulate the activity of these critical cellular regulators.
Sensor Applications of 1,3 Bis 6 Methylpyridin 2 Yl Urea Based Receptors
Design Principles for Molecular Recognition-Based Sensors
The fundamental design principle for urea-based molecular sensors lies in the ability of the two N-H groups within the urea (B33335) moiety to act as hydrogen bond donors. This allows for the specific binding of anionic species through complementary hydrogen bonding interactions. The pyridyl groups in a compound like 1,3-Bis(6-methylpyridin-2-yl)urea could potentially enhance this interaction. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor or a coordination site for metal ions, which could modulate the binding affinity and selectivity of the urea pocket. Furthermore, the methyl groups on the pyridine rings can influence the solubility and steric properties of the receptor, which are crucial factors in sensor design. However, without specific studies on this compound, these remain theoretical considerations based on analogous structures.
Selective Sensing of Ions and Small Molecules
The selectivity of a urea-based sensor is determined by the geometric and electronic complementarity between the receptor and the target analyte. The arrangement of the pyridyl units in this compound would create a specific three-dimensional binding cavity. It is plausible that this receptor could exhibit selectivity for certain anions based on their size, shape, and charge distribution. For instance, the distance and orientation between the two urea N-H groups and the pyridyl nitrogen atoms would dictate which anions could fit optimally within the binding site. However, no experimental data exists to confirm the selective sensing capabilities of this compound for any specific ions or small molecules.
Detection Mechanisms: Spectroscopic (e.g., Fluorescence) and Electrochemical
Common detection mechanisms for urea-based sensors involve spectroscopic and electrochemical methods.
Spectroscopic Methods: The binding of an analyte to a receptor like this compound can be monitored by changes in its spectroscopic properties.
Fluorescence Spectroscopy: If the receptor is fluorescent or is attached to a fluorescent reporter group (a chromophore), a change in fluorescence intensity or wavelength upon analyte binding can be observed. The pyridyl groups themselves can have intrinsic fluorescence that might be altered upon ion binding. However, there are no published fluorescence studies for this compound.
UV-Vis Spectroscopy: Changes in the absorption spectrum of the receptor upon interaction with an analyte can also be used for detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR titration is a powerful technique to study host-guest interactions, where changes in the chemical shifts of the urea N-H protons upon addition of an anion can provide information about the binding event and strength.
Electrochemical Methods:
Cyclic Voltammetry: This technique can be used to study the redox properties of the receptor and how they are affected by the binding of an analyte. Changes in the peak potentials or currents can be correlated to the analyte concentration.
Impedance Spectroscopy: This method measures the resistance and capacitance at the electrode-solution interface, which can be altered by the binding of target molecules to a receptor immobilized on the electrode surface.
Without experimental data for this compound, a detailed discussion of its specific detection mechanisms is not possible.
Development of Potentiometric Membrane Sensors
Potentiometric sensors measure the potential difference between a working electrode and a reference electrode, which is related to the concentration of a specific ion in a solution. An ion-selective electrode (ISE) based on this compound would involve incorporating this compound as an ionophore into a polymeric membrane, typically made of polyvinyl chloride (PVC). The ionophore selectively binds to the target ion at the membrane-solution interface, leading to a change in the membrane potential.
The development of such a sensor would require:
Synthesis and purification of this compound.
Preparation of a membrane cocktail containing the ionophore, a plasticizer, and the polymer matrix.
Casting the membrane onto a suitable support.
Assembling the ISE and conditioning it in a solution of the target ion.
Evaluating the sensor's performance, including its selectivity, sensitivity, response time, and linear range.
Currently, there are no reports in the scientific literature detailing the development or performance of a potentiometric membrane sensor based on this compound.
Future Directions and Emerging Research Avenues for 1,3 Bis 6 Methylpyridin 2 Yl Urea
Integration into Advanced Functional Materials
The self-assembly of bis-urea macrocycles can lead to the formation of functional materials. These structures often assemble into columnar formations, guided by hydrogen bonding and aryl stacking interactions, creating microporous crystals. nih.gov The resulting materials can have surface areas comparable to zeolites, featuring one-dimensional channels suitable for studying binding, transport, and reaction encapsulation. nih.gov
The inherent properties of 1,3-Bis(6-methylpyridin-2-yl)urea, with its hydrogen bond donors and acceptors and aromatic pyridyl rings, make it an exceptional candidate for the fabrication of advanced functional materials. Future research is anticipated to focus on harnessing these characteristics to create materials with tailored properties.
One promising direction is the development of porous organic frameworks (POFs) and metal-organic frameworks (MOFs). The pyridyl nitrogen atoms can act as coordination sites for metal ions, while the urea (B33335) moiety can engage in robust hydrogen-bonding networks, leading to highly ordered, porous structures. These materials could find applications in gas storage and separation, given their potential for selective adsorption of gases like carbon dioxide.
Furthermore, the incorporation of this compound into polymer matrices could lead to the development of "smart" materials. The responsive nature of the hydrogen bonds within the urea group to external stimuli such as temperature or pH could be exploited to create materials with tunable mechanical or optical properties. Research in this area could explore the development of self-healing polymers, controlled-release drug delivery systems, and chemical sensors.
Exploration of Novel Supramolecular Architectures and Dynamic Systems
The field of supramolecular chemistry is poised to benefit significantly from the exploration of this compound. The molecule's capacity for self-assembly through a combination of hydrogen bonding and π-π stacking interactions opens the door to a vast array of intricate and functional supramolecular architectures.
Future investigations will likely delve into the creation of complex, multi-component assemblies. By introducing complementary molecules, researchers could construct elaborate host-guest systems, molecular capsules, and intricate interwoven structures like catenanes and rotaxanes. The methyl groups on the pyridine (B92270) rings can be used to fine-tune the steric environment, allowing for precise control over the assembly process and the resulting architecture.
A particularly exciting avenue is the development of dynamic supramolecular systems. The reversible nature of the non-covalent interactions holding these assemblies together allows them to respond to external signals, leading to dynamic and adaptive materials. Research could focus on creating molecular switches, where the conformation or properties of the assembly can be altered by light, temperature, or the introduction of a chemical effector. Such systems could have applications in molecular machinery and information storage at the molecular level. Anion-π interactions have been shown to be a significant driving force in the formation of self-assembled metallacycles, a principle that could be extended to systems involving this compound. nih.gov
Development of Tunable Catalytic Systems
The presence of both Lewis basic pyridyl nitrogen atoms and a hydrogen-bonding urea moiety suggests that this compound could function as a versatile ligand in catalysis. Future research is expected to explore its application in both organocatalysis and transition-metal catalysis.
In the realm of organocatalysis, the urea group can act as a hydrogen-bond donor to activate substrates, similar to established urea-based catalysts. The adjacent pyridyl groups could cooperate in this activation or participate directly in the catalytic cycle. The development of asymmetric catalytic systems based on chiral derivatives of this compound is a particularly promising area, with potential applications in the stereoselective synthesis of pharmaceuticals and other fine chemicals.
As a ligand for transition metals, this compound can form stable complexes with a variety of metals. The electronic properties of the pyridyl rings and the steric bulk of the methyl groups can be systematically varied to tune the reactivity of the metal center. This could lead to the development of highly selective and efficient catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The synthesis of imidazopyridines, for instance, has been shown to be catalyzed by transition metals with pyridine-containing ligands. beilstein-journals.org
| Potential Catalytic Application | Role of this compound |
| Organocatalysis | Hydrogen-bond donor to activate substrates. |
| Asymmetric Catalysis | Chiral scaffold for stereoselective reactions. |
| Transition-Metal Catalysis | Tunable ligand to control metal center reactivity. |
High-Throughput Screening and Computational Design of Derivatives
To accelerate the discovery of new applications for this compound, high-throughput screening and computational methods will play a crucial role. These approaches allow for the rapid evaluation of a large number of derivatives, saving significant time and resources compared to traditional experimental methods.
Computational modeling, particularly density functional theory (DFT), can be used to predict the geometric and electronic properties of this compound and its derivatives. rsc.org This allows for the rational design of molecules with specific properties, such as enhanced binding affinity for a particular guest molecule or improved catalytic activity for a target reaction. For example, computational screening could be employed to identify derivatives with optimal pore sizes for specific gas separation applications or to predict the most effective catalyst for a given chemical transformation. A descriptor-driven strategy, as has been used for screening electrocatalysts for urea synthesis, could be adapted for this purpose. rsc.org
High-throughput screening techniques can then be used to experimentally validate the predictions from computational studies. This could involve the parallel synthesis of a library of derivatives and their rapid testing for desired properties. This synergistic approach of computational design and high-throughput screening will be instrumental in unlocking the full potential of the this compound scaffold.
Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level
While the primary focus of future research may be on materials and catalysis, the structural motifs present in this compound also suggest potential biological activity. Urea derivatives have been investigated for a range of therapeutic effects, including anticancer properties. nih.gov Pyridine-ureas, in particular, have been synthesized and evaluated as potential anticancer agents. mdpi.com
Future research in this area should focus on elucidating the specific molecular mechanisms through which this compound and its derivatives might interact with biological targets. This would involve detailed studies to identify the specific proteins or nucleic acids that the compound binds to and to characterize the nature of these interactions at an atomic level.
Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational docking simulations will be invaluable in this endeavor. Understanding the structure-activity relationship is key. For instance, studies on copper(II) complexes with 2-pyridyl ureas have shown that the nature of substituents on the pyridyl ring can significantly influence their biological activity. nih.gov By systematically modifying the structure of this compound and assessing the impact on its biological activity, researchers can gain crucial insights into the molecular determinants of its function. This knowledge could pave the way for the rational design of new therapeutic agents with improved potency and selectivity.
Q & A
Q. What are the standard synthetic routes for 1,3-Bis(6-methylpyridin-2-yl)urea, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via urea-forming reactions, such as the coupling of isocyanates with amines or carbodiimide-mediated pathways. For example, structurally analogous urea derivatives are prepared by reacting 6-methylpyridin-2-amine with aryl isocyanates under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C . Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can improve reaction efficiency and yield, as demonstrated for related pyridyl-urea compounds . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to isocyanate), solvent polarity, and temperature gradients.
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer : Characterization employs:
- NMR spectroscopy : 1H and 13C NMR to confirm urea linkage (δ ~6.5–7.5 ppm for aromatic protons, δ ~155–160 ppm for carbonyl carbons).
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected ~296–314 g/mol for related compounds) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients.
- Elemental analysis : Matching calculated vs. observed C, H, N, O percentages.
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer : Contradictions may arise from:
- Purity variability : Validate compound purity via HPLC and NMR before assays.
- Assay conditions : Standardize cell lines (e.g., CAD cells for neurostudies ), solvent controls (DMSO concentration ≤0.1%), and biological replicates.
- Stereochemical effects : Use chiral chromatography or X-ray crystallography to confirm stereochemistry, as subtle structural changes in pyridyl-urea derivatives significantly alter bioactivity .
- Cross-study validation : Compare results against structurally similar compounds (e.g., 1-(3,4-dichlorophenyl)-3-(6-methylpyridin-2-yl)urea ) to identify structure-activity relationships (SAR).
Q. What strategies are effective in optimizing the ligand properties of this compound for metal coordination studies?
- Methodological Answer : To enhance metal-binding capacity:
- Substituent modification : Introduce electron-donating groups (e.g., -OCH3) to pyridyl rings to strengthen metal-ligand interactions .
- Coordination geometry analysis : Use X-ray crystallography or DFT calculations to predict binding modes with transition metals (e.g., Cu(II), Fe(III)).
- Spectroscopic validation : UV-Vis (d-d transitions) and EPR spectroscopy to confirm complex formation.
- Comparative studies : Benchmark against bis(pyridylmethyl)amine ligands, which show robust coordination with Zn(II) and Ni(II) .
Q. How should researchers design experiments to evaluate the environmental stability of this compound?
- Methodological Answer :
- Hydrolytic stability : Incubate the compound in buffered solutions (pH 4–9) at 25–37°C for 24–72 h, monitoring degradation via LC-MS .
- Photostability : Expose to UV light (λ = 254–365 nm) and analyze by HPLC for byproduct formation.
- Thermal stability : Use TGA/DSC to determine decomposition temperatures (>200°C for related ureas ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
